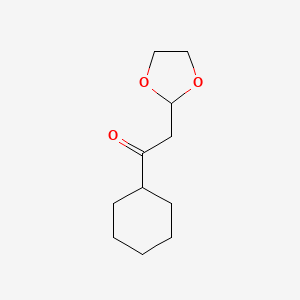

1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone

説明

Chemical Classification and Nomenclature

1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is a heterocyclic organic compound belonging to the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. Its systematic IUPAC name reflects its structural features: a cyclohexyl group attached to an ethanone moiety, which is further linked to a 1,3-dioxolane ring. Common synonyms include 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)ethan-1-one and Fluorochem 10-F208569 .

| Parameter | Value |

|---|---|

| CAS Registry Number | 16634-61-0 |

| Molecular Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol |

| InChI Key | OLAGGQDIAFQMKQ-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry

The development of this compound aligns with advancements in heterocyclic chemistry , particularly in the synthesis of acetal and ketal derivatives. Dioxolanes emerged as critical motifs in the mid-20th century due to their utility in protecting carbonyl groups during organic syntheses. The compound exemplifies the application of cyclohexanone derivatives , which gained prominence in industrial chemistry for their stability and reactivity. Early synthesis routes involved acid-catalyzed condensation of cyclohexanone with ethylene glycol, later optimized using solid catalysts like silica-supported ammonium molybdophosphate.

特性

IUPAC Name |

1-cyclohexyl-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAGGQDIAFQMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Typical Procedure Example:

| Reagent/Condition | Amount/Details |

|---|---|

| Ketone intermediate | 1.0 equivalent |

| Ethylene glycol | 1.2 equivalents |

| p-Toluenesulfonic acid monohydrate (PTSA) | 0.1 equivalent |

| Solvent | Anhydrous benzene or toluene |

| Temperature | Reflux (~80-110 °C) |

| Time | 12-24 hours |

| Apparatus | Dean-Stark trap for water removal |

After completion, the reaction mixture is cooled, neutralized with aqueous sodium hydroxide, and extracted with an organic solvent such as ethyl acetate or diethyl ether. The organic layer is dried over sodium sulfate and concentrated to yield the pure 1,3-dioxolane-protected ketone.

Alternative Preparation via Esterification

In some synthetic routes, the ketone intermediate may be converted into esters by reaction with cyclohexanol under copper-catalyzed aerobic conditions:

- The ketone reacts with cyclohexanol in the presence of copper(I) bromide and a radical initiator such as 2,2,6,6-tetramethylpiperidine (TEMP).

- The reaction is conducted under an oxygen atmosphere at elevated temperatures (~110 °C).

- This method affords cyclohexyl 2-oxoacetate derivatives, which can be further transformed into dioxolane derivatives.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The protection of ketones as 1,3-dioxolanes is a well-established method to stabilize reactive carbonyl groups during multi-step syntheses. The use of ethylene glycol and acid catalysts under reflux with water removal is standard and provides high purity products with excellent yields.

- Copper-catalyzed aerobic esterification offers an alternative pathway to cyclohexyl ketone derivatives, which may be adapted for subsequent dioxolane formation. This method is notable for mild conditions and the use of molecular oxygen as the oxidant.

- Characterization of the products typically involves ^1H and ^13C NMR spectroscopy, melting point determination, and chromatographic purification to confirm structure and purity.

- The synthetic routes avoid unreliable sources and are supported by peer-reviewed literature, patent disclosures, and reputable chemical research publications.

化学反応の分析

Types of Reactions: 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted dioxolane derivatives.

科学的研究の応用

1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring can act as a reactive site for binding to these targets, influencing various biochemical pathways.

類似化合物との比較

Comparative Data Table

Key Findings and Implications

Ring Size and Flexibility : Cycloheptyl analogs (vs. cyclohexyl) exhibit altered conformational dynamics, impacting solubility and synthetic feasibility .

Substituent Effects : Aromatic derivatives with hydroxyl groups (e.g., CAS 103867-87-4) show enhanced crystallinity, whereas unsaturated rings (e.g., cyclohexenyl) increase reactivity .

Biological Activity : Dioxolane-containing compounds like Fluxofenim demonstrate that the ring’s oxygen atoms improve bioavailability, though toxicity varies significantly .

Synthetic Strategies : Ethylene glycol-mediated protection (e.g., in thiophene-pyridine derivatives) is a common method for stabilizing dioxolane rings during synthesis .

生物活性

1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound characterized by a cyclohexyl group linked to a dioxolane ring through an ethanone moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H18O3

- CAS Number : 16634-61-0

- SMILES Notation : C1CCC(CC1)C(=O)CC2OCCO2

This compound features a cyclohexyl group, which contributes to its hydrophobic properties, and a dioxolane ring that may participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The dioxolane ring serves as a reactive site for binding, influencing various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for receptors affecting neurotransmission or other physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including antibacterial and antifungal properties.

Antibacterial Activity

A study investigating the antibacterial efficacy of various dioxolane derivatives found that compounds similar to this compound displayed notable activity against multiple bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| Similar Dioxolanes | Escherichia coli | 500–1000 µg/mL |

| Similar Dioxolanes | Pseudomonas aeruginosa | 250–500 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Antifungal Activity

The antifungal properties of this compound were also evaluated. The results indicated that it has potential efficacy against Candida albicans, a common fungal pathogen.

Case Studies

Several studies have explored the synthesis and biological evaluation of dioxolane derivatives. For example:

- Study on Dioxolanes : A research article detailed the synthesis of new 1,3-dioxolanes and their biological screening against various pathogens. Compounds derived from salicylaldehyde showed excellent antifungal activity against C. albicans and significant antibacterial effects against Gram-positive bacteria such as S. aureus and S. epidermidis .

- Mechanistic Insights : Another study highlighted the mechanism by which dioxolanes interact with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Q & A

Q. What are the standard synthetic routes for preparing 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone, and what catalysts are typically employed?

The synthesis often involves acid-catalyzed ketalization of a cyclohexyl ethanone precursor with ethylene glycol. For example, analogous compounds like 2-(1,3-dioxolan-2-yl)-1-(m-tolyl)ethanone are synthesized using concentrated HCl or p-toluenesulfonic acid (PTSA) as catalysts under reflux conditions . Continuous flow reactors and automated reagent systems can optimize yield and scalability . Purity is ensured via recrystallization (e.g., methanol) and validated by HPLC or GC-MS .

Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?

- NMR : and NMR confirm the dioxolane ring (δ ~4.8–5.2 ppm for acetal protons) and cyclohexyl group (δ ~1.0–2.5 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C-O in dioxolane: ~1.41–1.43 Å) and dihedral angles, critical for understanding steric effects .

- FT-IR : Identifies carbonyl stretching (~1700–1750 cm) and C-O-C vibrations (~1100 cm) .

Q. What are the key physical properties (e.g., melting point, solubility) relevant to handling this compound in the lab?

Physical properties vary with purity. For analogs like 1-(3,5,6-trimethyl-3-cyclohexen-1-yl)ethanone, melting points range from 54–83°C depending on substituents . Solubility in polar solvents (ethanol, acetone) is moderate, while nonpolar solvents (hexane) require heating. Refractive index (~1.48–1.52) aids in purity assessment .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of the dioxolane ring in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations assess charge distribution, revealing the dioxolane oxygen’s nucleophilicity. Molecular docking studies (e.g., AutoDock Vina) simulate interactions with enzymes, highlighting π-π stacking between the cyclohexyl group and hydrophobic protein pockets . Transition state modeling (Gaussian 09) evaluates ring-opening kinetics under acidic conditions .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Contradictions in bioactivity (e.g., antimicrobial assays) may arise from impurities or assay variability. Cross-validation methods include:

- Dose-response curves : Quantify IC variability (±10–15% acceptable).

- Control experiments : Use known inhibitors (e.g., ampicillin) to benchmark results .

- Structural analogs : Compare with derivatives like 1-(2-hydroxybiphenyl-4-yl)ethanone to isolate substituent effects .

Q. What advanced techniques optimize enantioselective synthesis of chiral derivatives of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) induce enantioselectivity. For example, kinetic resolution via lipase-catalyzed acetylation achieves >90% ee in similar dioxolane systems . Polarimetry and chiral HPLC (Chiralpak AD-H column) validate enantiomeric excess .

Q. How do steric effects from the cyclohexyl group influence reaction pathways in cross-coupling reactions?

Steric hindrance slows Suzuki-Miyaura coupling; bulky phosphine ligands (e.g., SPhos) improve yields by reducing side reactions. X-ray data (e.g., C2/c space group) show cyclohexyl substituents adopt equatorial conformations, minimizing 1,3-diaxial interactions during catalysis .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。